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Compound of Interest

Compound Name: 4-Chloro-6-methoxyquinoline

Cat. No.: B1361528 Get Quote

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Chloro-6-
methoxyquinoline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the molecular structure,

spectroscopic characteristics, and conformational analysis of 4-Chloro-6-methoxyquinoline
(C₁₀H₈ClNO). While this compound is a recognized chemical entity, detailed experimental data

from single-crystal X-ray diffraction is not widely available in the public literature. Therefore, this

document focuses on its fundamental molecular properties, predicted spectroscopic data

based on its constituent functional groups, and a theoretical examination of its conformation.

Furthermore, it supplies detailed, generalized experimental protocols for its synthesis and

characterization using modern analytical techniques, including X-ray crystallography, NMR,

FTIR, and UV-Vis spectroscopy, supplemented by computational analysis methods. The guide

is intended to serve as a foundational resource for researchers working with this and related

quinoline scaffolds.

Molecular Identity and Physicochemical Properties
4-Chloro-6-methoxyquinoline is a heterocyclic aromatic compound. The quinoline core is a

privileged scaffold in medicinal chemistry, and its functionalization allows for the fine-tuning of

physicochemical and biological properties. The presence of a chlorine atom at the 4-position

makes it susceptible to nucleophilic substitution, rendering it a versatile synthetic intermediate.
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The methoxy group at the 6-position acts as an electron-donating group, influencing the

electronic landscape of the aromatic system.

Basic physicochemical properties are summarized below.

Property Value Source

Molecular Formula C₁₀H₈ClNO [PubChem][1]

Molecular Weight 193.63 g/mol [PubChem][1]

IUPAC Name 4-chloro-6-methoxyquinoline [PubChem][1]

CAS Number 4295-04-9 [PubChem][1]

InChIKey
BEOVBLPXVFICSP-

UHFFFAOYSA-N
[PubChem][1]

SMILES
COC1=CC2=C(C=CN=C2C=C

1)Cl
[PubChem][1]

Molecular Structure and Conformational Analysis
X-ray Crystallography Data
As of this guide's publication, a definitive single-crystal X-ray structure for 4-Chloro-6-
methoxyquinoline has not been found in publicly accessible databases. However, analysis of

the closely related compound, 4-Chloro-6,7-dimethoxyquinoline, reveals that the quinoline ring

system is almost planar.[2] It is therefore predicted that 4-Chloro-6-methoxyquinoline also

possesses a predominantly planar conformation, with the methoxy group's methyl carbon

slightly out of the plane.

Conformational Analysis
The conformation of 4-Chloro-6-methoxyquinoline is expected to be rigid due to the

aromaticity of the quinoline core. The primary conformational flexibility would arise from the

rotation of the methoxy group around the C6-O bond. Computational chemistry methods, such

as Density Functional Theory (DFT), can be employed to determine the rotational energy

barrier and the preferred orientation of the methoxy group relative to the quinoline plane. Such

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-6-methoxyquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-6-methoxyquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-6-methoxyquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-6-methoxyquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-6-methoxyquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-6-methoxyquinoline
https://www.benchchem.com/product/b1361528?utm_src=pdf-body
https://www.benchchem.com/product/b1361528?utm_src=pdf-body
https://www.researchgate.net/publication/51984713_4-Chloro-67-dimeth-oxy-quinoline
https://www.benchchem.com/product/b1361528?utm_src=pdf-body
https://www.benchchem.com/product/b1361528?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


studies typically reveal that the conformer where the methyl group is coplanar with the aromatic

ring is a low-energy state.

Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 4-Chloro-6-
methoxyquinoline based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR

Predicted Chemical
Shift (δ, ppm)

Multiplicity Protons

H2 8.5 - 8.7 Doublet 1H

H3 7.3 - 7.5 Doublet 1H

H5 7.2 - 7.4 Doublet 1H

H7 7.4 - 7.6 Doublet of Doublets 1H

H8 7.9 - 8.1 Doublet 1H

-OCH₃ 3.9 - 4.1 Singlet 3H
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¹³C NMR
Predicted Chemical Shift
(δ, ppm)

Carbon

C2 ~150 CH

C3 ~122 CH

C4 ~142 C-Cl

C4a ~148 C

C5 ~104 CH

C6 ~158 C-O

C7 ~122 CH

C8 ~131 CH

C8a ~145 C

-OCH₃ 55 - 56 CH₃

Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹) Predicted Assignment

3100 - 3000 Aromatic C-H Stretch

2950 - 2850 Aliphatic C-H Stretch (-OCH₃)

1620 - 1580 C=C Aromatic Ring Stretch

1500 - 1450 C=N Aromatic Ring Stretch

1250 - 1200 Aryl-O Asymmetric Stretch

1050 - 1000 Aryl-O Symmetric Stretch

850 - 750 C-Cl Stretch

UV-Vis Spectroscopy
For quinoline derivatives, multiple absorption bands are expected in the UV region. Based on

data for 4-chloroquinoline, significant absorption maxima are anticipated in the ranges of 220-
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240 nm and 300-330 nm.[3] The exact λ-max values are dependent on the solvent used.

Experimental Protocols and Workflows
The following sections provide detailed, generalized protocols for the synthesis and structural

elucidation of 4-Chloro-6-methoxyquinoline.

Synthesis Workflow
A plausible synthetic route involves the chlorination of a 4-hydroxyquinoline precursor. This

common pathway is efficient and utilizes readily available starting materials.
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Stage 1: Precursor Synthesis

Stage 2: Chlorination

Stage 3: Purification

4-Methoxyaniline

6-Methoxyquinolin-4-ol

 Conrad-Limpach
 reaction with

 ethyl acetoacetate 

4-Chloro-6-methoxyquinoline

 Reflux with
 POCl₃ 

Purified Product

 Recrystallization
 (e.g., Ethanol) 

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crystal Growth
(Slow evaporation of purified compound in suitable solvent)

Crystal Selection & Mounting
(Select a single, defect-free crystal of ~0.1-0.3 mm)

Data Collection
(Mount on diffractometer, cool under N₂ stream, expose to X-ray beam)

Data Processing
(Integrate diffraction spots, apply corrections)

Structure Solution
(Determine initial atomic positions using direct methods or Patterson function)

Structure Refinement
(Optimize atomic positions and displacement parameters against experimental data)

Structure Validation
(Check for geometric sense and consistency)

Final Structure (CIF File)
(Bond lengths, angles, torsion angles, unit cell data)
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Sample Preparation
(Dissolve 5-25 mg of sample in ~0.6 mL of deuterated solvent, e.g., CDCl₃, in an NMR tube)

Instrument Setup
(Place tube in spectrometer, lock on solvent signal, and shim magnetic field)

1D ¹H Spectrum Acquisition
(Acquire proton spectrum to observe chemical shifts, splitting, and integration)

1D ¹³C Spectrum Acquisition
(Acquire proton-decoupled carbon spectrum to observe unique carbon environments)

2D Spectra (Optional)
(Run COSY, HSQC, HMBC to establish connectivity)

Data Processing & Analysis
(Fourier transform, phase correction, integration, and peak picking)

Structure Elucidation
(Assign signals and confirm molecular structure)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1361528#4-chloro-6-methoxyquinoline-molecular-
structure-and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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